4,5-Dibromo-1h-pyrrole-2-carboxamide

Catalog No.
S3351014
CAS No.
34649-20-2
M.F
C5H4Br2N2O
M. Wt
267.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dibromo-1h-pyrrole-2-carboxamide

CAS Number

34649-20-2

Product Name

4,5-Dibromo-1h-pyrrole-2-carboxamide

IUPAC Name

4,5-dibromo-1H-pyrrole-2-carboxamide

Molecular Formula

C5H4Br2N2O

Molecular Weight

267.91 g/mol

InChI

InChI=1S/C5H4Br2N2O/c6-2-1-3(5(8)10)9-4(2)7/h1,9H,(H2,8,10)

InChI Key

VTWHNVAKXBNGFV-UHFFFAOYSA-N

SMILES

C1=C(NC(=C1Br)Br)C(=O)N

Canonical SMILES

C1=C(NC(=C1Br)Br)C(=O)N

Description

4,5-Dibromo-1h-pyrrole-2-carboxamide is a natural product found in Stylissa massa, Pseudoceratina purpurea, and Stylissa carteri with data available.

4,5-Dibromo-1H-pyrrole-2-carboxamide is a heterocyclic organic compound characterized by its molecular formula C5_5H4_4Br2_2N2_2O. It features a five-membered aromatic ring structure containing one nitrogen atom and is distinguished by the presence of two bromine substituents at positions 4 and 5, along with a carboxamide functional group at position 2. This compound exhibits significant reactivity due to these substituents, making it valuable in various chemical syntheses and biological applications .

  • Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as amines or thiols, facilitating the formation of new compounds.
  • Oxidation Reactions: The carboxamide group can be oxidized under specific conditions, potentially leading to the formation of carboxylic acids.
  • Reduction Reactions: The carboxamide can also be reduced to primary amines or alcohols using appropriate reducing agents .

Common Reaction Conditions

  • Substitution: Carried out in the presence of bases like triethylamine.
  • Oxidation: Typically involves oxidizing agents such as potassium permanganate.
  • Reduction: Often employs reducing agents like sodium borohydride in alcoholic solvents.

Research indicates that 4,5-dibromo-1H-pyrrole-2-carboxamide exhibits notable biological activities. It has been identified as a potential candidate for developing antimicrobial agents and has shown promise as an inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication. Its derivatives have been synthesized and tested for their efficacy against various bacterial strains, demonstrating significant antibacterial properties .

The synthesis of 4,5-dibromo-1H-pyrrole-2-carboxamide typically involves the bromination of 1H-pyrrole-2-carboxamide. This reaction is generally performed using bromine or N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production

In industrial settings, the synthesis follows similar pathways but is optimized for higher yields and purity using continuous flow reactors and automated systems to enhance safety and efficiency .

4,5-Dibromo-1H-pyrrole-2-carboxamide finds applications in several fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic uses, particularly in antimicrobial and anticancer drug development.
  • Material Science: Utilized in the production of specialty chemicals with specific properties tailored for various applications .

Studies on the interactions of 4,5-dibromo-1H-pyrrole-2-carboxamide with biological systems have highlighted its role as a DNA gyrase inhibitor. This interaction is critical for understanding its mechanism of action against bacterial pathogens. Further research into its binding affinities and interactions with other biomolecules is ongoing to elucidate its full potential as a therapeutic agent .

Several compounds share structural similarities with 4,5-dibromo-1H-pyrrole-2-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-1H-pyrrole-2-carboxamideContains one bromine atomLess reactive than 4,5-dibromo variant
1H-pyrrole-2-carboxamideLacks halogen substituentsMore stable but less versatile
4,5-Dichloro-1H-pyrrole-2-carboxamideContains chlorine instead of bromineDifferent reactivity profile due to chlorine atoms
4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamideContains phenyl groupEnhanced biological activity against DNA gyrase

Uniqueness

The presence of two bromine atoms in 4,5-dibromo-1H-pyrrole-2-carboxamide significantly enhances its reactivity compared to similar compounds. This allows it to participate in a broader range of chemical transformations and contributes to its unique biological activity profile, particularly as an antimicrobial agent .

XLogP3

1.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

267.86699 g/mol

Monoisotopic Mass

265.86904 g/mol

Heavy Atom Count

10

UNII

HQK4JP7EWK

Wikipedia

4,5-Dibromo-1H-pyrrole-2-carboxamide

Dates

Modify: 2024-02-18

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